N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide
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Description
The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide” is an organic compound containing a 2,3-dihydrobenzo[b][1,4]dioxin ring and a furan ring. The 2,3-dihydrobenzo[b][1,4]dioxin ring is a type of heterocyclic compound that contains a benzene ring fused to a 1,4-dioxin ring . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin and furan rings, as well as the oxalamide group. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as melting point, boiling point, solubility in various solvents, and others .Scientific Research Applications
- The compound’s structural features make it a promising candidate for drug design. Researchers explore its potential as an antiviral, antibacterial, and antimigraine agent .
- Crystallographers have determined the crystal structure of this compound, revealing its arrangement in the solid state .
- Palladium-catalyzed asymmetric intramolecular O-arylation reactions have been explored using related compounds .
Medicinal Chemistry and Drug Development
Crystallography and Structural Studies
Catalysis and Organic Synthesis
Fluorescence Spectroscopy and Coordination Chemistry
properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-15(17-5-3-11-4-6-21-10-11)16(20)18-12-1-2-13-14(9-12)23-8-7-22-13/h1-2,4,6,9-10H,3,5,7-8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDIYMJZVHECDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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